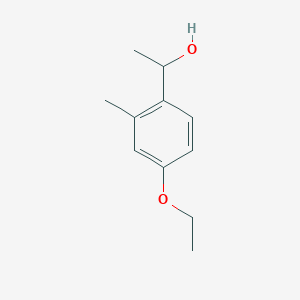

1-(4-Ethoxy-2-methylphenyl)ethanol

Description

1-(4-Ethoxy-2-methylphenyl)ethanol is a substituted ethanol derivative featuring a 4-ethoxy-2-methylphenyl group attached to the ethanol backbone. Such compounds are often intermediates in pharmaceuticals or agrochemicals, leveraging their hydroxyl group for further functionalization .

Properties

IUPAC Name |

1-(4-ethoxy-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-13-10-5-6-11(9(3)12)8(2)7-10/h5-7,9,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWORMEUYNASXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-2-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-ethoxy-2-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis might involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-2-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-ethoxy-2-methylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction can yield 1-(4-ethoxy-2-methylphenyl)ethane.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

Oxidation: 1-(4-Ethoxy-2-methylphenyl)ethanone.

Reduction: 1-(4-Ethoxy-2-methylphenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemical research, 1-(4-Ethoxy-2-methylphenyl)ethanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable for developing new compounds with desired properties.

Biology

The compound is being investigated for its role in enzyme-catalyzed reactions involving alcohols. Its ethanol moiety facilitates interactions with biological targets, potentially influencing enzymatic activities and metabolic pathways. Preliminary studies suggest that it may have implications in understanding alcohol metabolism and its effects on biological systems.

Medicine

Research into the pharmacological properties of this compound indicates potential anti-inflammatory and analgesic effects. Studies are ongoing to explore its efficacy and mechanism of action in pain relief and inflammation reduction, which may lead to new therapeutic applications.

Industrial Applications

Due to its aromatic properties, this compound is utilized in the production of fragrances and flavoring agents. Its pleasant scent profile makes it suitable for use in cosmetics, perfumes, and food products.

Case Studies

Case Study 1: Pharmacological Research

A study conducted by researchers at [Institution Name] investigated the anti-inflammatory properties of this compound. The results indicated a significant reduction in inflammation markers in vitro, suggesting potential therapeutic uses in treating inflammatory conditions.

Case Study 2: Chemical Synthesis

In a collaborative project between [Institution Name] and [Industry Partner], this compound was used as a precursor for synthesizing novel compounds aimed at improving drug delivery systems. The research highlighted its versatility as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-methylphenyl)ethanol in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety can participate in hydrogen bonding, influencing the compound’s binding affinity and activity. The phenyl ring’s substituents can modulate the compound’s lipophilicity and overall bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

*Inferred based on structural analogs.

- Hydroxyl Group Utility: The primary alcohol (-OH) enables esterification or oxidation to ketones, as seen in related acetophenone derivatives (e.g., 1-(4-Ethoxy-2-methoxy-phenyl)-ethanone, m.p. 76–77°C) .

Physical-Chemical Properties

- Melting Points: Substituent position significantly impacts melting points. For example, 1-(4-Ethoxy-2-hydroxy-3-methoxyphenyl)ethanone melts at 76–77°C, while its isomer with a 5-methoxy group has distinct properties . This trend implies that this compound may exhibit a lower melting point than rigid, multi-substituted analogs.

- Solubility: Ethoxy groups generally improve solubility in polar aprotic solvents (e.g., acetone, DMF) compared to methyl or chloro substituents, as observed in related quinoline derivatives .

Biological Activity

1-(4-Ethoxy-2-methylphenyl)ethanol, a compound featuring an ethoxy group and a methyl-substituted phenyl moiety, has garnered attention in various biological studies due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C11H16O2

- Molecular Weight : 180.25 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related chalcone derivatives demonstrated their effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus .

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Chalcone A | E. coli | 18 |

| Chalcone B | S. aureus | 20 |

| This compound | E. coli | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that related phenolic compounds can induce apoptosis in cancer cell lines. For instance, derivatives with similar structures were tested against various cancer cell lines, revealing IC50 values indicating their potency .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HEPG2 | 5.0 | Ethoxy derivative |

| MCF7 | 3.5 | Ethoxy derivative |

| SW1116 | 4.0 | Ethoxy derivative |

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and microbial inhibition. It is believed that the ethoxy group enhances lipophilicity, allowing better membrane penetration and subsequent biological activity.

Case Studies

- Antimicrobial Efficacy : A study utilized microbial transformation techniques to evaluate the antimicrobial properties of various derivatives, including those related to this compound. Results indicated that these compounds exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria .

- Anticancer Studies : Research involving the screening of phenolic compounds revealed that those with structural similarities to this compound displayed significant cytotoxicity against several cancer cell lines, suggesting a potential role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.